![molecular formula C9H6F3N3S B2657970 5-[3-(Trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine CAS No. 10445-02-0](/img/structure/B2657970.png)
5-[3-(Trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-(Trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine is a chemical compound with the molecular weight of 245.23 . It is stored at room temperature and appears as a powder . The IUPAC name of this compound is 5-[3-(Trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-ylamine .
Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . More detailed physical and chemical properties are not directly available in the search results.Scientific Research Applications
Material Science and Electroluminescence
The compound has been utilized in the development of star-shaped single-polymer systems for electronic applications. A notable study by Liu et al. (2016) focused on creating a polymer with simultaneous RGB emission for saturated white electroluminescence and amplified spontaneous emission. They designed a three-armed star-shaped polymer integrating components like benzothiadiazole and polyfluorene with the compound of interest, achieving high efficiency and color purity in electroluminescent devices (Liu et al., 2016).
Organic Synthesis and Antimicrobial Applications
In the realm of organic chemistry and pharmaceuticals, derivatives of 5-[3-(Trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine have been synthesized for their potential biological activities. A study by Sekhar et al. (2019) reports the design, synthesis, and screening of novel 1,3,4-thiadiazole derivatives as anticancer and antitubercular agents, demonstrating significant in vitro activities against breast cancer and mycobacterium smegmatis MC155, highlighting the compound's potential in drug discovery (Sekhar et al., 2019).
Antimicrobial and Antifungal Research
Research on this compound derivatives has extended into developing antimicrobial and antifungal agents. Studies like those by Idrees et al. (2019) have synthesized novel derivatives showing promising antimicrobial activities against various bacterial strains, suggesting the compound's utility in combating microbial resistance (Idrees et al., 2019).
Corrosion Inhibition
Another fascinating application is in the field of materials science, particularly in corrosion inhibition. Kaya et al. (2016) conducted a study on the inhibition performances of thiadiazole derivatives against corrosion of iron, utilizing density functional theory calculations and molecular dynamics simulations. Their findings indicate these compounds' effectiveness in protecting metal surfaces, demonstrating the compound's versatility beyond biological applications (Kaya et al., 2016).
Safety and Hazards
The safety data sheet for a similar compound, 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate, indicates that it is toxic if swallowed, toxic in contact with skin, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Similar precautions may apply to 5-[3-(Trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine.
Properties
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3S/c10-9(11,12)6-3-1-2-5(4-6)7-14-15-8(13)16-7/h1-4H,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEVQLAGEVSZQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
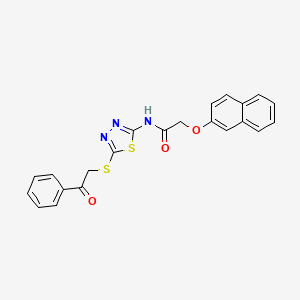
![N-(4-chlorobenzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2657888.png)


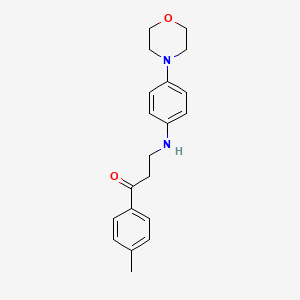
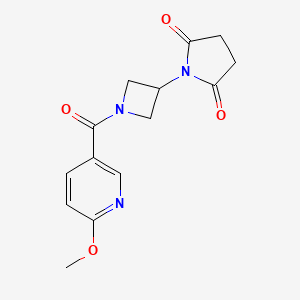
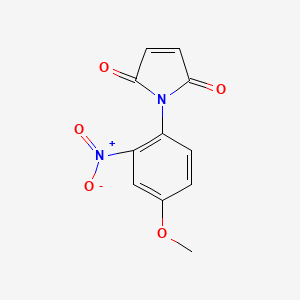
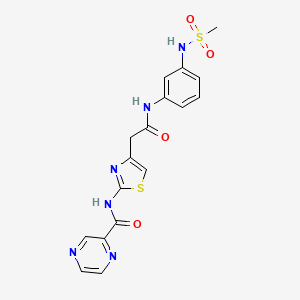
![2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylic acid dihydrochloride](/img/structure/B2657900.png)
![2-chloro-N-{[5-(4-chlorophenyl)-2-furyl]methyl}acetamide](/img/structure/B2657901.png)
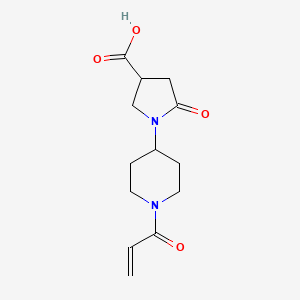
![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2657904.png)
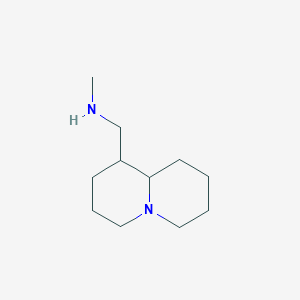
![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2657910.png)
